molecular formula C9H5NS2 B13811327 Thieno[3,2-e]benzothiazole CAS No. 210-92-4

Thieno[3,2-e]benzothiazole

Cat. No.: B13811327
CAS No.: 210-92-4
M. Wt: 191.3 g/mol
InChI Key: FZNHTAGYQNWTKY-UHFFFAOYSA-N
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Description

Thieno[3,2-e]benzothiazole (CAS Registry Number: 210-92-4) is a fused heteroaromatic compound of significant interest in chemical research and development. Its molecular formula is C9H5NS2, and it has a molecular weight of 191.27 g/mol . This complex ring system is part of the benzothiazole family, a class of compounds recognized as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities . Benzothiazole derivatives, including fused systems like this compound, are extensively investigated for their potential applications as antitumor, antimicrobial, antiviral, and antifungal agents . The broader benzothiazole pharmacophore is also a key structural component in the development of optically active materials and sensibilizers . Researchers value this compound as a key intermediate for the synthesis of more complex molecules and for structural modification studies aimed at exploring new chemical spaces and reaction mechanisms . The compound's calculated properties include a density of approximately 1.473 g/cm³ and a boiling point of around 352.56 °C at 760 mmHg . This product is intended for research purposes as a building block in organic synthesis and for pharmacological profiling in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

210-92-4

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

thieno[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H

InChI Key

FZNHTAGYQNWTKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1SC=C3)N=CS2

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Intramolecular Cyclization

One classical approach involves the transition metal-catalyzed intramolecular cyclization of 2-haloanilides or related precursors. This method efficiently constructs the benzothiazole ring by activating the halogenated aromatic amide and facilitating cyclization to form the heterocycle.

  • Advantages: High regioselectivity and yields.
  • Disadvantages: Requires expensive transition metal catalysts and sometimes stoichiometric toxic oxidants.

Metal-Free Condensation Approaches

Condensation of ortho-halogenated nitrobenzenes with sulfur sources under metal-free conditions has also been utilized. These methods avoid metal catalysts, reducing cost and environmental impact but may require harsh conditions or longer reaction times.

These classical methods are effective for 2-substituted benzothiazoles but have limitations when applied to more complex fused systems like Thieno[3,2-e]benzothiazole.

Three-Component One-Pot Reactions Using Elemental Sulfur

A significant advancement is the catalyst- and additive-free three-component one-pot reaction involving:

  • Aniline derivatives,
  • Aldehydes or related carbonyl compounds,
  • Elemental sulfur as the sulfur source.

This method proceeds under nitrogen atmosphere in dimethyl sulfoxide solvent at elevated temperatures (approximately 140 °C) for extended periods (around 22 hours).

Key Features:

  • Environmentally friendly and operationally simple.
  • Uses cheap and readily available elemental sulfur.
  • Produces 2-substituted benzothiazoles with moderate to high yields (60–99% depending on substrates).
  • Tolerant to various functional groups on anilines and amines.

Representative Reaction Conditions and Yields:

Substrate Type Yield Range (%) Notes
N-substituted benzylamines 60–99 Substituents have little effect
Aliphatic amines (e.g., triethylamine) 19–28 Lower yields
Other alkyl amines (e.g., diethylamine) 0 No product formed

The reaction mechanism likely involves electrophilic attack steps and intermediate imine formation.

Addition–Elimination Reaction Strategy

For the synthesis of benzothieno-fused heterocycles closely related to this compound, an addition–elimination reaction has been developed:

  • Starting from halogenated thiophene derivatives and hydroxythiophene or related nucleophiles.
  • Carried out in solvents such as tetrahydrofuran at moderate temperatures (around 42 °C).
  • Use of bases like cesium carbonate facilitates nucleophilic substitution.

This strategy allows the construction of complex fused systems through:

  • Formation of dithienyl ether derivatives,
  • Subsequent Pd-catalyzed dehydrogenative cyclization,
  • Reduction steps to afford the final fused heterocycles.

Example Yields:

Step Yield (%) Notes
Addition–elimination to form intermediate 70 Mild conditions, good nucleophilicity
Pd-catalyzed dehydrogenative cyclization 82 Efficient ring closure
Reduction with diisobutylaluminum hydride 48–57 Variable reproducibility, temperature sensitive

This method is versatile for synthesizing benzothieno and benzothieno-thiophene fused systems, which share structural similarity with this compound.

Synthetic Routes via Sulfonamide Intermediates and Cyclization

A patented method describes the preparation of 2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazines and related sulfonamide derivatives, which are structurally close to this compound:

  • Initial reaction of thiophene sulfonamide derivatives with glycol in acidic conditions to form intermediates.
  • Subsequent base-induced cyclization with appropriate reagents to close the heterocyclic ring.
  • Alkylation reactions with halogenated methoxypropane derivatives to introduce side chains.

Key Data from Patent:

Step Compound Description Yield (%) Analytical Data (NMR, LC-MS)
Glycol reaction with sulfonamide Intermediate compound 7 (X = H or Cl) Not specified 1H-NMR: signals at 7.94, 7.22 ppm etc.
Base-catalyzed cyclization Formation of thieno[3,2-e]thiazine ring ~90 LC-MS: [M+H]+ = 320
Alkylation with 3-methoxypropyl halide Introduction of methoxypropyl side chain Not specified -

This method emphasizes high yield and the ability to introduce functional groups, useful for medicinal chemistry applications such as brinzolamide synthesis.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Transition Metal-Catalyzed Cyclization 2-Haloanilides, Pd or other metal catalysts High regioselectivity, well-established Expensive catalysts, toxic oxidants High (varies)
Metal-Free Condensation Ortho-halogenated nitrobenzenes, sulfur Avoids metals, simpler setup Harsh conditions, longer reaction times Moderate to good
Three-Component One-Pot Reaction Anilines, aldehydes, elemental sulfur, DMSO, 140 °C Environmentally friendly, simple, cheap sulfur Long reaction time, limited to certain amines 60–99
Addition–Elimination + Pd-Catalysis Halogenated thiophenes, bases, Pd catalyst Mild conditions, versatile for fused systems Multi-step, sensitive to reaction conditions 48–82
Sulfonamide Intermediate Route Thiophene sulfonamides, glycol, bases, alkyl halides High yield, functional group tolerance Multi-step synthesis, patented method Up to 90

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products depend on the type of reaction and the substituents involved. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

Anticancer Applications

Thieno[3,2-e]benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms.

Case Studies and Findings

  • Fluorinated Derivatives : A study synthesized fluorinated this compound derivatives that showed promising anti-tumor activities against breast cancer cell lines such as MDA-MB-468 and MCF-7. The derivatives demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Diamidino Substituted Derivatives : Compounds with thiophene substitutions exhibited strong antiproliferative effects against MiaPaCa-2 (pancreatic cancer) and MCF-7 cell lines. These derivatives were noted for their low cytotoxicity towards normal human fibroblasts, suggesting a favorable therapeutic index .
  • Pyridine-Based Derivatives : Another study reported pyridine-based this compound derivatives with potent antitumor activity against several cancer cell lines, including SW480 (colon adenocarcinoma) and HepG2 (liver carcinoma). The most active compounds showed IC50 values in the nanomolar range, indicating high efficacy .

Antibacterial Applications

This compound derivatives have also shown significant antibacterial activity. They act by inhibiting key bacterial enzymes and pathways.

Other Therapeutic Applications

Beyond anticancer and antibacterial properties, this compound has shown potential in other therapeutic areas.

Additional Findings

  • Antidiabetic Activity : Certain derivatives have been explored for their antidiabetic effects, demonstrating the ability to modulate glucose metabolism and improve insulin sensitivity in preclinical models .
  • Anti-inflammatory Properties : this compound compounds have been investigated for their anti-inflammatory effects in various models of inflammation, suggesting a broader therapeutic utility beyond infectious diseases and cancer .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationKey FindingsReference
AnticancerPotent cytotoxicity against multiple cancer cell lines; promising SAR profiles
AntibacterialEffective against E. coli and S. aureus; inhibition of critical bacterial enzymes
AntidiabeticModulation of glucose metabolism; potential for diabetes treatment
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in preclinical studies

Mechanism of Action

The mechanism of action of thieno[3,2-e]benzothiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Molecular docking studies have shown that these compounds can bind to the active sites of target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Thiazolo[3,2-a]benzimidazoles

Structural Differences: Unlike thieno[3,2-e]benzothiazole, thiazolo[3,2-a]benzimidazoles feature a benzimidazole fused to a thiazole ring. Synthesis: These compounds are typically synthesized via cyclocondensation of hydrazidoyl halides with benzimidazole precursors under basic conditions . Bioactivity: Thiazolo[3,2-a]benzimidazoles exhibit MGlu1 receptor antagonism and anticancer activity (e.g., YM-298198), but their efficacy is often lower than this compound derivatives in cell-based assays .

Property This compound Thiazolo[3,2-a]benzimidazoles
Core Structure Benzene + thiophene + thiazole Benzimidazole + thiazole
Planarity High Moderate
Anticancer IC₅₀ (μM) 0.8–5.2 10–50

Benzo[d]thiazole Derivatives

Structural Differences: Benzo[d]thiazole lacks the fused thiophene ring, simplifying the structure but reducing conformational rigidity. Synthesis: Prepared via Ullmann coupling or nucleophilic substitution of 2-mercaptobenzothiazole . Bioactivity: These derivatives show moderate anticancer activity (e.g., IC₅₀ = 8–20 μM against MCF-7 cells) but require additional functionalization (e.g., triazole or thiophene groups) to match the potency of this compound .

Thieno[2,3-d]pyrimidines and Fused Analogues

Structural Differences: Thieno[2,3-d]pyrimidines replace the thiazole with a pyrimidine ring, enhancing hydrogen-bonding capacity. Derivatives like triazolo[4,3-c]thieno[3,2-e]pyrimidines incorporate additional nitrogen-rich rings . Synthesis: Cyclization of o-aminonitriles with formamide or carbon disulfide, followed by functionalization with azides or hydrazines . Bioactivity: These compounds demonstrate broad-spectrum antimicrobial activity (MIC = 2–8 μg/mL against S. aureus) and selective anticancer effects, comparable to thieno[3,2-e]benzothiazoles .

Pyrrolo[3,2-e]benzothiazoles

Structural Differences: Pyrrolo[3,2-e]benzothiazoles substitute the thiophene with a pyrrole ring, introducing a basic nitrogen atom. This modification alters electronic distribution and solubility . Synthesis: Limited data exist, but methods may involve cyclization of pyrrole-thiol precursors with halogenated benzothiazoles . Bioactivity: Understudied; preliminary data suggest weak antimicrobial activity compared to thieno[3,2-e]benzothiazoles .

Key Research Findings and Trends

  • Anticancer Potency: this compound derivatives (e.g., compound 9c in ) show superior activity (IC₅₀ = 0.8 μM against HepG2 cells) due to enhanced DNA intercalation and topoisomerase inhibition .
  • Synthetic Flexibility: this compound can undergo domino azide reactions to incorporate 1,2,4-oxadiazole moieties, improving target selectivity .
  • Toxicity Concerns: Limited toxicity data exist for this compound, whereas benzimidazole derivatives are associated with hepatotoxicity at high doses .

Biological Activity

Thieno[3,2-e]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a fused thieno and benzothiazole ring system. The structural features contribute significantly to its biological activity, with various substitutions influencing its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. These compounds exhibit activity against a range of bacterial strains by inhibiting key enzymes involved in bacterial metabolism.

  • Mechanism of Action : this compound derivatives inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and synthesis. For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (mg/ml)Comparison DrugComparison MIC (mg/ml)
11aListeria monocytogenes0.10–0.25Streptomycin0.15
11bS. aureus0.15Streptomycin0.15

Anticancer Activity

This compound derivatives have shown significant anticancer properties across various cancer cell lines. Research indicates that these compounds can induce cytotoxicity through multiple pathways.

  • Cytotoxicity Studies : In vitro studies have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and ovarian (SKOV3) cancers. For example, certain derivatives exhibited IC50 values as low as 14.5 μM against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin .
Cell LineCompoundIC50 (μM)Reference DrugReference IC50 (μM)
MCF-710e14.5Doxorubicin40.0
HCT-116II3.83ErlotinibNot specified

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is heavily influenced by their structural modifications. SAR studies reveal that specific substitutions enhance their potency:

  • Substituents : The presence of halogen groups or other electron-withdrawing entities at strategic positions on the this compound scaffold significantly boosts antibacterial and anticancer activities .

Case Studies

  • Antibacterial Study : A recent study synthesized various this compound derivatives and tested their antibacterial efficacy against multi-drug resistant strains. The results indicated that specific modifications led to enhanced activity compared to traditional antibiotics .
  • Anticancer Study : Another study focused on the cytotoxic effects of these compounds on different cancer cell lines, demonstrating that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Thieno[3,2-e]benzothiazole derivatives under solvent-free conditions?

  • Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) achieves high yields (90–96%) and selectivity. Key steps include:

  • Using stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of this compound precursor to acylating agent).
  • Heating the mixture at 80–100°C for 4–6 hours under inert atmosphere.
  • Purifying via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitoring reaction progress via TLC (Rf ≈ 0.3–0.5) and confirming purity via melting point analysis .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm for fused thiophene rings).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹, S-C vibrations at 670–750 cm⁻¹).
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation acceptable).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₆N₂S₂: m/z 235.0098) .

Q. How can preliminary bioactivity screening be designed for this compound compounds?

  • Methodological Answer :

  • Neuroprotective Assays : Evaluate inhibition of glutamate-induced cytotoxicity in SH-SY5Y cells at 10–100 µM concentrations.
  • Antimicrobial Testing : Use the Kirby-Bauer disk diffusion method (Mueller-Hinton agar, 24-hour incubation) with zone-of-inhibition measurements .
  • Dose-Response Studies : Perform IC₅₀ calculations using GraphPad Prism® for dose-dependent activity .

Advanced Research Questions

Q. How can tautomerism in this compound intermediates affect synthetic outcomes?

  • Methodological Answer :

  • Tautomer Identification : Use X-ray crystallography to resolve structures (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole).
  • Solvent Effects : Adjust solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) to shift tautomeric equilibria, as seen in ¹H NMR studies (e.g., 1.8:1 ratio in CDCl₂₃ vs. 1:1 in DMSO) .
  • Reaction Optimization : Prefer CuI-catalyzed click chemistry in THF to stabilize reactive intermediates and minimize side products .

Q. What strategies address low yields in multi-step syntheses of fused this compound systems?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC at each stage (e.g., Rf tracking for imidazo[1,2-c]thiopyrano intermediates).
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive NH sites during alkylation (e.g., methyl iodide in DMF at 50°C).
  • Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings (e.g., aryl boronic acids, 5 mol% catalyst, 80°C, 12 hours) .

Q. How can computational methods predict this compound interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on π-π stacking (e.g., between thiophene rings and Tyr337).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).
  • ADMET Prediction : Utilize SwissADME to estimate logP (2.5–3.5 optimal), BBB permeability, and CYP450 inhibition .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G**).
  • Crystallographic Confirmation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction.
  • Batch Reproducibility : Repeat syntheses ≥3 times under identical conditions to rule out experimental error .

Q. Why are toxicity profiles inconsistent for structurally similar this compound analogs?

  • Methodological Answer :

  • Metabolic Pathway Analysis : Use liver microsome assays (e.g., human CYP3A4/2D6 isoforms) to identify reactive metabolites.
  • Regulatory Gaps : Note that EFSA classifies methyl-4,5-benzothiazoles as requiring additional genotoxicity data (Ames test, micronucleus assay) due to metabolic divergence from unsubstituted analogs .

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